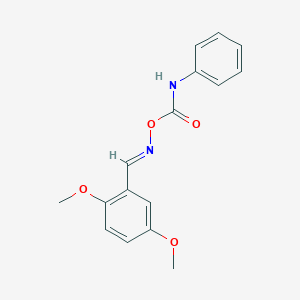
2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Hydrazone compounds, including variations similar to "2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide," are typically synthesized through the reaction of hydrazides with ketones or aldehydes. For example, the synthesis of closely related compounds has been achieved by reacting specific aldehydes with acetohydrazide derivatives under controlled conditions, showcasing the general approach to synthesizing such complex hydrazones (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction, revealing monoclinic space groups and specific unit cell dimensions. These structures are stabilized by hydrogen bonds and π···π interactions, indicating the importance of these interactions in the crystal packing and overall stability of the molecules (Sheng et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with enzymes, such as urease, where they exhibit significant inhibitory activities. This suggests their potential utility in various biochemical applications, including as potential pharmaceutical agents. The urease inhibitory activities are quantitatively assessed using IC50 values, demonstrating their effectiveness in this biochemical assay (Sheng et al., 2015).
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Hydrazones, including compounds similar to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide, have been synthesized and studied for their nonlinear optical properties. These properties are critical for applications in optical devices like optical limiters and switches. Such compounds exhibit two-photon absorption and have considerable potential in optical power limiting behavior, making them suitable for advanced optical applications (Naseema et al., 2010).
Antimicrobial and Antitumor Activities
Derivatives of acetohydrazides, closely related to the specified compound, have been investigated for their antimicrobial activities against various gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds have been evaluated for their antiproliferative activity against human tumor cell lines, suggesting their potential use in chemotherapeutic applications (Kaya et al., 2017).
Synthesis and Characterization for Biological Activities
Various N-acylhydrazones, similar in structure to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide, have been synthesized and characterized, with their potential as donors for metal ions like Cu2+ being assessed. These studies are important for understanding the biological activities and potential medical applications of these compounds (Polo-Cerón et al., 2021).
Application in Ecologically Clean Diesel Fuel
In the field of fuel technology, derivatives of benzylidene acetohydrazides, similar to the compound , have been used as additives for stabilizing ecologically clean diesel fuel. This application highlights the role of such compounds in improving fuel stability and performance (Koshelev et al., 1996).
Potential Bioactive Schiff Base Compounds
Compounds structurally related to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide have been explored as potential bioactive Schiff base compounds. These studies include examining their interactions with DNA, antimicrobial, antifungal, antioxidant, cytotoxic, and enzymatic activities, contributing to pharmaceutical research (Sirajuddin et al., 2013).
Propiedades
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-5-6-17-7-11-20(12-8-17)26-16-21(24)23-22-15-18-9-13-19(14-10-18)25-4-2/h7-15H,3-6,16H2,1-2H3,(H,23,24)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGMRZQCWWFBW-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)